molecular formula C16H14N4O B8600866 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile

Cat. No.: B8600866
M. Wt: 278.31 g/mol
InChI Key: OSRQWQRVNSTJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is a complex organic compound that features an indazole core linked to a benzonitrile moiety

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C16H14N4O/c1-21-14-7-3-6-13-15(14)16(18)19-20(13)10-12-5-2-4-11(8-12)9-17/h2-8H,10H2,1H3,(H2,18,19)

InChI Key

OSRQWQRVNSTJBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=NN2CC3=CC(=CC=C3)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process often involves the use of catalysts and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its indazole core and benzonitrile moiety provide a versatile platform for further chemical modifications and applications .

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